molecular formula C13H13N3O3 B7884754 methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Cat. No.: B7884754
M. Wt: 259.26 g/mol
InChI Key: UTVAIJQVNSREMC-UHFFFAOYSA-N
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Description

Compound “methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield and minimizing production costs. Advanced techniques such as catalytic processes and automated control systems are employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

    Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

  • Compound A (CID 12345678)
  • Compound B (CID 23456789)
  • Compound C (CID 34567890)

Each of these compounds has distinct characteristics that make them suitable for specific applications

Properties

IUPAC Name

methyl 2-(4-hydroxy-2,10-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAIJQVNSREMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C=C(N2C3=CC=CC=C3NC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1C=C(N2C3=CC=CC=C3NC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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